molecular formula C7H14O2 B3418708 4-Methoxy-4-methylpentanal CAS No. 127426-79-3

4-Methoxy-4-methylpentanal

Cat. No. B3418708
M. Wt: 130.18 g/mol
InChI Key: DDBAGGSXLVMUOO-UHFFFAOYSA-N
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Patent
US04891447

Procedure details

A stirred, cooled (-65° C.) mixture of 2,6-dimethyl-2-methoxyhept-5-ene (125 g, 1.25 mol), methylene chloride (500 mL) and methanol (500 mL) was treated with a gas stream enriched with ozone. Upon the appearance of a blue color pure oxygen was passed through the mixture followed by nitrogen. Dimethyl sulfide (88 mL, 1.4 mol) was added and the mixture was allowed to stand 16 hours at 25° C. Upon workup 4-methoxy-4-methylpentanal was obtained, bp30 85°-87° C. (64.4 g); NMR(CDCl3)δ1.2(s,6H), 1.9(t,2H), 2.5(m,2H), 3.2(s,3H), 9.8(t,1H); IR(neat) 2975, 2825, 2725, 1730, 1470, 1370, 1090 cm-1 ; MS(m/e) 43, 73, 83, 115.
Name
2,6-dimethyl-2-methoxyhept-5-ene
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
88 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:10][CH3:11])([CH2:4][CH2:5][CH:6]=C(C)C)[CH3:3].[O:12]=[O+][O-].O=O.CSC>CO.C(Cl)Cl>[CH3:11][O:10][C:2]([CH3:3])([CH3:1])[CH2:4][CH2:5][CH:6]=[O:12]

Inputs

Step One
Name
2,6-dimethyl-2-methoxyhept-5-ene
Quantity
125 g
Type
reactant
Smiles
CC(C)(CCC=C(C)C)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
88 mL
Type
reactant
Smiles
CSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A stirred, cooled
ADDITION
Type
ADDITION
Details
was treated with a gas stream

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CCC=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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